2-[(3,4-Dichlorophenyl)amino]-3,5-dinitrobenzamide
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Overview
Description
2-[(3,4-Dichlorophenyl)amino]-3,5-dinitrobenzamide is an organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dichlorophenyl)amino]-3,5-dinitrobenzamide typically involves the reaction of 3,4-dichloroaniline with 3,5-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dichlorophenyl)amino]-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Reduction: Formation of 2-[(3,4-Dichlorophenyl)amino]-3,5-diaminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3,4-Dichlorophenyl)amino]-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dichlorophenyl)amino]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound’s nitro groups can undergo reduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions may result in the inhibition of key enzymes or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenylamine: Shares the dichlorophenyl group but lacks the dinitrobenzamide moiety.
3,5-Dinitrobenzamide: Contains the dinitrobenzamide group but lacks the dichlorophenyl group.
Uniqueness
2-[(3,4-Dichlorophenyl)amino]-3,5-dinitrobenzamide is unique due to the combination of both dichlorophenyl and dinitrobenzamide groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H8Cl2N4O5 |
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Molecular Weight |
371.13 g/mol |
IUPAC Name |
2-(3,4-dichloroanilino)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C13H8Cl2N4O5/c14-9-2-1-6(3-10(9)15)17-12-8(13(16)20)4-7(18(21)22)5-11(12)19(23)24/h1-5,17H,(H2,16,20) |
InChI Key |
UOKKHNRSGLCUFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)N)Cl)Cl |
Origin of Product |
United States |
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